molecular formula C9H10Cl2O3S B1409521 Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 2166761-04-0

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1409521
CAS No.: 2166761-04-0
M. Wt: 269.14 g/mol
InChI Key: BGHIXNWYNKZBFE-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a synthetic molecule with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol. This compound has garnered significant interest among chemists, biologists, and material scientists due to its unique physical and chemical properties.

Preparation Methods

The synthesis of tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
  • This compound

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of tert-butyl, dichloro, and hydroxythiophene groups in this compound sets it apart, providing distinct chemical and biological properties.

Biological Activity

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two chlorine atoms and a hydroxyl group, contributing to its unique chemical reactivity and biological properties. The general structure can be represented as follows:

CxHyCl2O3S\text{C}_x\text{H}_y\text{Cl}_2\text{O}_3\text{S}

This compound's structural characteristics facilitate various interactions with biological targets, making it a candidate for pharmacological studies.

Antioxidant Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can reduce oxidative stress in cellular models, which is crucial in conditions like ischemic stroke. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular defense mechanisms such as catalase and superoxide dismutase activities .

Neuroprotective Effects

In vitro studies utilizing mouse neuroblastoma cells have demonstrated that derivatives of this compound can exert neuroprotective effects. These effects are often attributed to the ability of the compounds to inhibit apoptosis and promote cell survival under oxidative stress conditions . The signaling pathways involved typically include the Akt/Nrf2/HO-1 pathway, which plays a vital role in cellular response to oxidative damage.

Case Studies

  • Oxidative Stress Reduction : A study investigated the effects of a compound similar to this compound on mouse primary cortical neurons subjected to oxygen-glucose deprivation. The results indicated that treatment significantly reduced apoptosis and ROS production, suggesting strong neuroprotective capabilities .
  • Enzyme Inhibition : Research has also focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by related compounds. These enzymes are critical in neurodegenerative diseases; thus, their inhibition could lead to therapeutic benefits in conditions such as Alzheimer's disease. Compounds showed varying degrees of selectivity towards BChE over AChE, indicating potential for targeted therapy .

Data Table: Biological Activity Overview

Activity Observed Effect Reference
AntioxidantReduction in ROS levels
NeuroprotectiveDecreased apoptosis in neuronal cells
AChE InhibitionSelective inhibition of BChE
Modulation of Nrf2 pathwayEnhanced cellular defense against stress

Properties

IUPAC Name

tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIXNWYNKZBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.